(1-Ethylpropyl)(3-nitrobenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

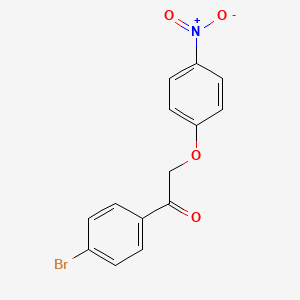

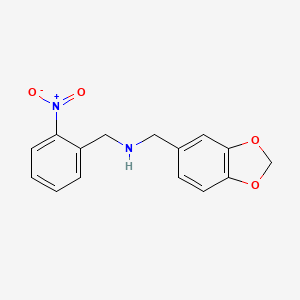

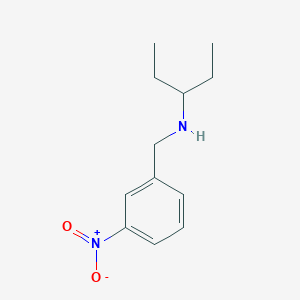

“(1-Ethylpropyl)(3-nitrobenzyl)amine” is an organic intermediate. It has the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . The IUPAC name for this compound is N-[(3-nitrophenyl)methyl]pentan-3-amine .

Synthesis Analysis

The synthesis of amines like “(1-Ethylpropyl)(3-nitrobenzyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of “(1-Ethylpropyl)(3-nitrobenzyl)amine” can be represented by the InChI key FYKAFBAWZDAPSW-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Amines like “(1-Ethylpropyl)(3-nitrobenzyl)amine” can undergo various chemical reactions. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .

Physical And Chemical Properties Analysis

Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

Applications De Recherche Scientifique

Electrochemical Applications

- The electrochemical oxidation of primary amines, including those similar to "(1-Ethylpropyl)(3-nitrobenzyl)amine," in ionic liquid media has been studied, showing the formation of organic layers attached to electrode surfaces. This process modifies electrode surfaces and could be relevant for developing new electrochemical sensors or coatings (Ghilane et al., 2010).

Synthetic Chemistry Applications

- In synthetic chemistry, primary amines like "(1-Ethylpropyl)(3-nitrobenzyl)amine" have been used in the electrosynthesis of complex compounds, demonstrating the versatility of these amines in organic synthesis. This includes the selective formation of amino-cyanopyrazoles through electrochemical methods, which could have implications for pharmaceutical synthesis and materials science (Mikhal’chenko et al., 2007).

Materials Science Applications

- Amines, particularly those with nitro groups, have been explored for their role in the fabrication of nano-aggregates and polymer materials. For instance, polymer nano-aggregates utilizing nitrobenzyl alcohol derivatives have been developed for potential applications in drug and gene delivery, highlighting the functional versatility of these compounds (Liu et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3-nitrophenyl)methyl]pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAFBAWZDAPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353293 |

Source

|

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylpropyl)(3-nitrobenzyl)amine | |

CAS RN |

356092-16-5 |

Source

|

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.